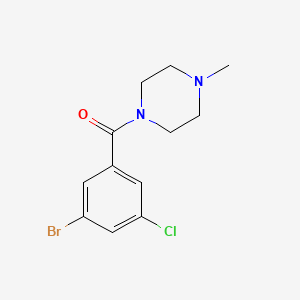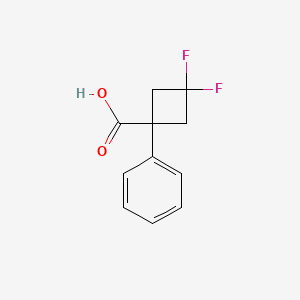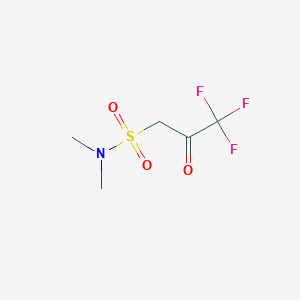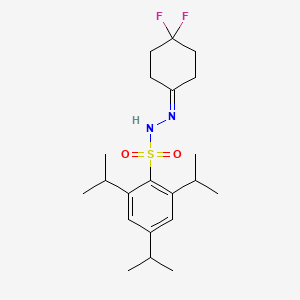
2-Cyclobutyl-2-methylpropanoic acid
Vue d'ensemble
Description
2-Cyclobutyl-2-methylpropanoic acid is a cyclobutane derivative that belongs to the group of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 142.2 g/mol .
Molecular Structure Analysis
The InChI code for 2-Cyclobutyl-2-methylpropanoic acid is 1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
2-Cyclobutyl-2-methylpropanoic acid is a liquid at room temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cycloaddition Reactions
The cycloaddition of azides to alkynes is a critical synthetic route to 1H-[1,2,3]-triazoles. A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase is reported, highlighting the efficiency of this method in producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, compatible with solid-phase peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial Activity
Novel Aminophosphinic Acids containing cyclobutane and 1,3-thiazole have been synthesized and tested for in vitro antimicrobial activity. The compounds showed significant activity against certain bacterial strains and fungi, indicating the potential of these cyclobutane-containing compounds in antimicrobial applications (Koparir, Karaarslan, Orek, & Koparır, 2011).
Applications in Organic Synthesis
- Cyclobutane Derivatives Synthesis: Research into the synthesis and reactivity of compounds with cyclobutane rings, including cyclobut-1-ene-1,2-dicarboxylic acid, provides insights into the stereochemistry of these reactions. This has implications for the development of novel synthetic methods involving cyclobutane derivatives (Belluš, Mez, & Rihs, 1974).
Photolytic and Catalytic Studies
- Photolysis Studies: Investigations into the photolysis of mixtures of cyclobutane and acetone-d6, and the reactions of the cyclobutyl radical, offer insights into the radical behavior and stability under various conditions. This understanding is crucial for applications in photochemistry and radical chemistry (Gordon, Smith, & Drew, 1962).
Synthesis of Specific Derivatives
- Synthesis of Bromomethyl Cyclobutane: An improved synthesis method for bromomethyl cyclobutane has been developed, indicating the industrial applicability and potential of cyclobutane derivatives in various chemical syntheses (Hui, 2003).
Theoretical and Computational Studies
- DFT Calculations: Theoretical studies using density functional theory (DFT) to investigate the structure and molecular characterization of cyclobutane derivatives contribute to our understanding of their chemical reactivity and stability, which is valuable for designing new compounds and reactions (Letters in Applied NanoBioScience, 2022).
Safety and Hazards
The safety data sheet for 2-Cyclobutyl-2-methylpropanoic acid indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to take off immediately all contaminated clothing and rinse skin with water .
Orientations Futures
While there is limited information on the future directions of 2-Cyclobutyl-2-methylpropanoic acid, it’s worth noting that cyclobutane derivatives like this compound are common within modern bioactive compounds and can be found in the structures of at least ten market-approved drugs . This suggests potential future directions in the field of pharmaceuticals.
Mécanisme D'action
Biochemical Pathways
It is known that carboxylic acids like 2-cyclobutyl-2-methylpropanoic acid can participate in various biochemical reactions, including oxidation and esterification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutyl-2-methylpropanoic acid . .
Propriétés
IUPAC Name |
2-cyclobutyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMDEPJUKQXJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



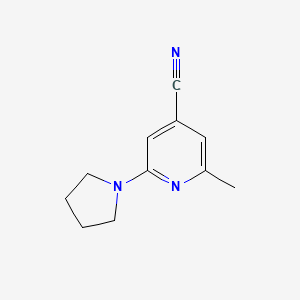
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)
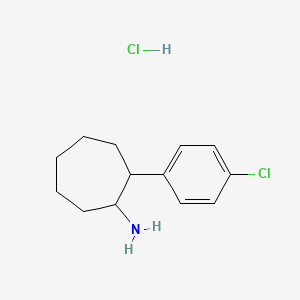
![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)

